molecular formula C21H27N3O3S2 B2608270 N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide CAS No. 1235314-94-9

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide

Cat. No.: B2608270
CAS No.: 1235314-94-9
M. Wt: 433.59
InChI Key: SQBDOELUYOVWNJ-UHFFFAOYSA-N
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Description

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring, a nicotinoyl group, and a phenylethanesulfonamide moiety, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the nicotinoyl group. The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors . The nicotinoyl group is introduced via acylation reactions using nicotinic acid derivatives . The final step involves the coupling of the piperidine and nicotinoyl intermediates with 2-phenylethanesulfonamide under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and nicotinoyl-containing molecules, such as:

Uniqueness

N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is unique due to its combination of a piperidine ring, a nicotinoyl group, and a phenylethanesulfonamide moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S2/c1-28-20-19(8-5-12-22-20)21(25)24-13-9-18(10-14-24)16-23-29(26,27)15-11-17-6-3-2-4-7-17/h2-8,12,18,23H,9-11,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBDOELUYOVWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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